Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been analyzed for its crystal structure properties. For instance, a study on a related compound showed the formation of chains extending along the c-axis direction due to intermolecular hydrogen bonds (Revathi et al., 2015).
Synthesis Techniques
Various synthesis methods have been explored, such as the preparation of similar compounds using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield (Zheng, 2010).
Antitubercular Activity
Research has been conducted on the antitubercular activity of compounds involving cyclopropyl methanones, a related chemical structure. Certain compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Bisht et al., 2010).
Pharmaceutical Applications
Investigations into derivatives of related compounds have shown potential for pharmaceutical applications, particularly in antimicrobial activities. For example, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives displayed promising antimicrobial properties (Mallesha & Mohana, 2014).
Structural and Bioactive Studies
Structural analysis and bioactive studies on compounds with similar chemical frameworks have been conducted. These studies include characterization by various spectroscopic techniques and evaluation for activities like antiproliferative effects (Prasad et al., 2018).
Therapeutic Exploration
Compounds related to Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone have been synthesized and evaluated for their therapeutic potential, including anticancer and antituberculosis studies (Mallikarjuna et al., 2014).
Radiochemical Applications
Some studies have focused on the synthesis and radiochemical analysis of compounds related to this compound, providing insights into potential applications in medical imaging (Blanckaert et al., 2005).
Neuroprotective Activities
Aryloxyethylamine derivatives, structurally related to this compound, have been synthesized and evaluated for neuroprotective activities, offering potential avenues for neurological therapeutic applications (Zhong et al., 2020).
properties
IUPAC Name |
cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIZUSBJFBUFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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